
4-(phenylsulfonyl)-2-butanone O-(3-chloro-2-propenyl)oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Phenylsulfonyl)-2-butanone O-(3-chloro-2-propenyl)oxime is an organic compound that belongs to the class of oximes. This compound is characterized by the presence of a phenylsulfonyl group attached to a butanone backbone, with an oxime functional group linked to a 3-chloro-2-propenyl moiety. It is used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(phenylsulfonyl)-2-butanone O-(3-chloro-2-propenyl)oxime typically involves the following steps:
Formation of the Oxime: The initial step involves the reaction of hydroxylamine with a carbonyl compound to form an oxime. For instance, hydroxylamine hydrochloride can be reacted with 4-(phenylsulfonyl)-2-butanone in the presence of a base to form the corresponding oxime.
Alkylation: The oxime is then alkylated with 3-chloro-2-propenyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis. Additionally, the choice of solvents and reagents is made to minimize environmental impact and reduce production costs.
化学反应分析
Types of Reactions
4-(Phenylsulfonyl)-2-butanone O-(3-chloro-2-propenyl)oxime undergoes various chemical reactions, including:
Substitution Reactions: The chloro group in the 3-chloro-2-propenyl moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The oxime group can be reduced to an amine or oxidized to a nitroso compound under appropriate conditions.
Hydrolysis: The oxime can be hydrolyzed to the corresponding ketone and hydroxylamine under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used in substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions include substituted oximes, amines, nitroso compounds, and ketones.
科学研究应用
4-(Phenylsulfonyl)-2-butanone O-(3-chloro-2-propenyl)oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive functional groups.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of herbicides, insecticides, and other agrochemicals.
作用机制
The mechanism of action of 4-(phenylsulfonyl)-2-butanone O-(3-chloro-2-propenyl)oxime involves its interaction with biological molecules through its reactive functional groups. The oxime group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The phenylsulfonyl group can enhance the compound’s stability and facilitate its interaction with hydrophobic regions of target molecules.
相似化合物的比较
Similar Compounds
4-(Phenylsulfonyl)-2-butanone oxime: Lacks the 3-chloro-2-propenyl moiety.
4-(Phenylsulfonyl)-2-butanone O-(2-chloroethyl)oxime: Contains a 2-chloroethyl group instead of the 3-chloro-2-propenyl group.
4-(Phenylsulfonyl)-2-butanone O-(3-bromo-2-propenyl)oxime: Contains a bromo group instead of a chloro group.
Uniqueness
The presence of the 3-chloro-2-propenyl moiety in 4-(phenylsulfonyl)-2-butanone O-(3-chloro-2-propenyl)oxime imparts unique reactivity and selectivity in chemical reactions. This structural feature allows for specific interactions with biological targets, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
属性
IUPAC Name |
(Z)-4-(benzenesulfonyl)-N-[(E)-3-chloroprop-2-enoxy]butan-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3S/c1-12(15-18-10-5-9-14)8-11-19(16,17)13-6-3-2-4-7-13/h2-7,9H,8,10-11H2,1H3/b9-5+,15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUPXRHVJHUQRF-ASLBFJQJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC=CCl)CCS(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC/C=C/Cl)/CCS(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
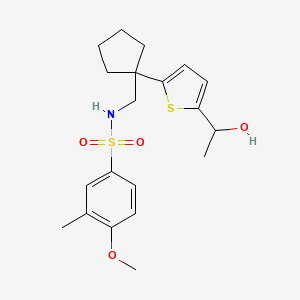
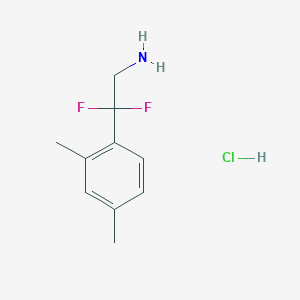
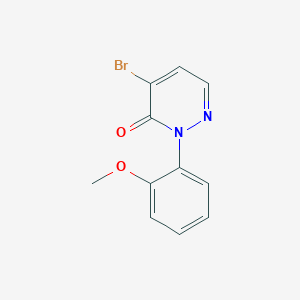
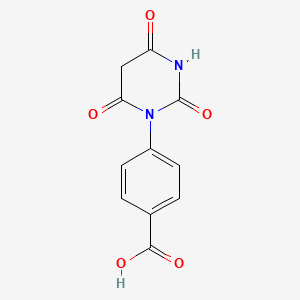
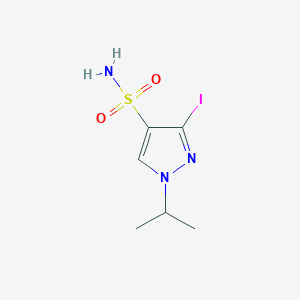
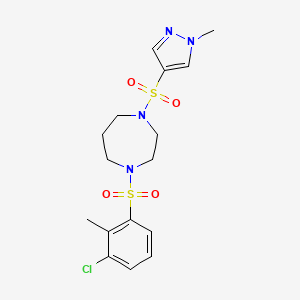
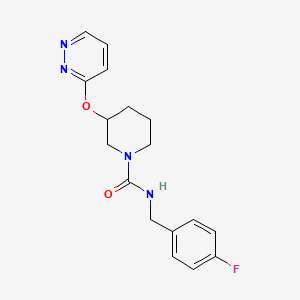
![5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2497831.png)
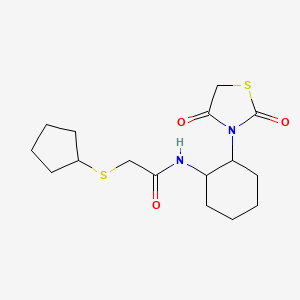
![8-{3-[(2,5-dimethylphenyl)methoxy]phenyl}-1,3-dimethyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497835.png)
![methyl (2Z)-2-[2-(biphenyl-4-yl)hydrazinylidene]-4-chloro-3-oxobutanoate](/img/structure/B2497836.png)
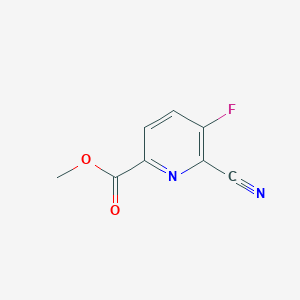
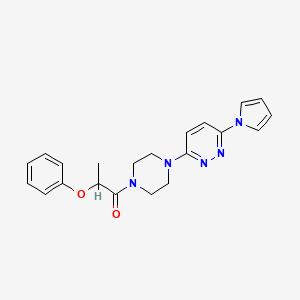
![[(3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[(3R,4S,5S,6R)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B2497839.png)
